molecular formula C30H29N3O3 B11411839 (9-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone

(9-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone

Cat. No.: B11411839
M. Wt: 479.6 g/mol
InChI Key: FDDUVSVMUDBEMZ-UHFFFAOYSA-N
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Description

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline core fused with a dioxin ring and a piperazine moiety substituted with a benzoyl group and a dimethylphenyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxin ring through cyclization reactions. The piperazine moiety is then attached via nucleophilic substitution reactions, and finally, the benzoyl and dimethylphenyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-PHENYLPIPERAZINE: Similar structure but lacks the dimethylphenyl group.

    1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE HYDROCHLORIDE: A hydrochloride salt form of the compound.

Uniqueness

The presence of both the benzoyl and dimethylphenyl groups in 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE imparts unique chemical properties and reactivity compared to its analogs. These structural features may enhance its binding affinity, selectivity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

[9-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

InChI

InChI=1S/C30H29N3O3/c1-20-7-6-10-26(21(20)2)32-11-13-33(14-12-32)29-23-17-27-28(36-16-15-35-27)18-25(23)31-19-24(29)30(34)22-8-4-3-5-9-22/h3-10,17-19H,11-16H2,1-2H3

InChI Key

FDDUVSVMUDBEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C

Origin of Product

United States

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